2,3,7,8-Tetrachlorodibenzofuran

Toxic Equivalency Factor Aryl hydrocarbon receptor Risk assessment

As the exclusive 2,3,7,8-substituted PCDF congener with a WHO TEF of 0.1 and potent AhR-mediated transcriptomic effects, certified 2,3,7,8-TCDF is irreplaceable for accurate TEQ determination. Substitution with any other congener introduces quantitative bias, invalidates cross-study comparability, and breaches EPA 1613 mandates. For defensible environmental monitoring, pharmaceutical impurity profiling, or ANDA submissions, procure an ISO 17034-certified standard with full traceability.

Molecular Formula C12H4Cl4O
Molecular Weight 306.0 g/mol
CAS No. 51207-31-9
Cat. No. B131793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7,8-Tetrachlorodibenzofuran
CAS51207-31-9
Synonyms2,3,7,8-TCDF
2,3,7,8-tetrachlorodibenzofuran
Molecular FormulaC12H4Cl4O
Molecular Weight306.0 g/mol
Structural Identifiers
SMILESC1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H
InChIKeyKSMVNVHUTQZITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 6.92X10-4 mg/l @ 26 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,3,7,8-Tetrachlorodibenzofuran (TCDF, CAS 51207-31-9): Technical Specifications and Procurement Considerations for Analytical Reference Standards


2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF, CAS 51207-31-9) is a polychlorinated dibenzofuran (PCDF) congener within the dioxin-like compound family [1]. It features a 2,3,7,8-chlorine substitution pattern that confers high affinity for the aryl hydrocarbon receptor (AhR), making it one of the most toxicologically significant PCDF congeners [2]. This compound is produced primarily as an unintentional byproduct of combustion and industrial chlorination processes rather than through commercial synthesis [1]. For laboratory procurement, 2,3,7,8-TCDF is supplied exclusively as an analytical reference standard for environmental monitoring, toxicological research, and regulatory compliance testing under methods such as U.S. EPA Method 1613 [3].

Why 2,3,7,8-TCDF (CAS 51207-31-9) Cannot Be Replaced by Other PCDF Congeners or Dioxin-like Compounds in Critical Applications


Substitution of 2,3,7,8-TCDF with other PCDF congeners, dioxins, or dioxin-like PCBs is scientifically invalid because each congener exhibits distinct relative effect potency (REP) and toxic equivalency factor (TEF) values relative to the reference compound 2,3,7,8-TCDD [1]. These differences arise from congener-specific AhR binding affinity, differential gene expression profiles, and distinct pharmacokinetic behaviors [2]. In environmental analytical chemistry, regulatory methods such as EPA Method 1613 require specific separation and quantification of 2,3,7,8-TCDF as one of the seventeen 2,3,7,8-substituted congeners that must be individually reported [3]. Furthermore, 2,3,7,8-TCDF demonstrates photodegradation kinetics that differ significantly from structurally analogous compounds, affecting its environmental fate modeling and remediation strategy design [4]. Procurement of a certified reference standard that is not precisely 2,3,7,8-TCDF compromises regulatory compliance, introduces quantitative bias in toxic equivalency calculations, and invalidates cross-study comparability.

Quantitative Differentiation Evidence: 2,3,7,8-TCDF (CAS 51207-31-9) Versus Closest Comparators in Key Performance Dimensions


Relative Potency: 2,3,7,8-TCDF Exhibits a WHO TEF of 0.1, Representing a 10-Fold Lower AhR-Mediated Potency than the Reference Congener 2,3,7,8-TCDD

The World Health Organization (WHO) has assigned 2,3,7,8-TCDF a Toxic Equivalency Factor (TEF) of 0.1 for both human and mammalian risk assessment [1]. This TEF value is derived from the compound's relative effect potency (REP) compared to the reference congener 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0 [1]. In vivo transcriptomic analysis in C57BL/6 mice using Agilent 4x44K oligonucleotide microarrays confirmed that the median REP for 83 genes exhibiting comparable sigmoidal dose-response curves between TCDD and TCDF was 0.10, with a maximum REP of 0.56 and a minimum of 0.01 [2]. Additionally, REPs of 0.04 were calculated for ethoxyresorufin-O-deethylase (EROD) activity and increase in relative liver weight at 72 hours post-exposure [2]. In primary rat hepatocytes, a genomics-based benchmark dose analysis yielded REP values in close agreement with the WHO TEF value of 0.1 for TCDF [3].

Toxic Equivalency Factor Aryl hydrocarbon receptor Risk assessment

Photodegradation Rate: 2,3,7,8-TCDF Degrades More Rapidly Under UV Irradiation than the Corresponding Polychlorinated Dibenzothiophene Analog

In direct comparative photodegradation studies under UV irradiation, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TeCDF) exhibits a higher photodegradation rate than its sulfur-containing structural analog 2,3,7,8-tetrachlorodibenzothiophene (2,3,7,8-TeCDT) [1]. Experimental analysis of environmental samples from Japan demonstrated that the photodegradation rates of 2,3,7,8-TeCDT and OCDT were lower than the rates for the corresponding PCDF isomers (2,3,7,8-TeCDF and OCDF), indicating that polychlorinated dibenzothiophenes (PCDTs) are more stable than PCDFs to photodegradation [1]. This differential photostability has direct implications for environmental persistence modeling and remediation strategy selection.

Environmental fate Photolysis Remediation

Regulatory Method Specificity: 2,3,7,8-TCDF Is One of Seventeen 2,3,7,8-Substituted Congeners Mandated for Separate Determination Under EPA Method 1613

U.S. EPA Method 1613, Revision B specifically identifies 2,3,7,8-TCDF as one of the seventeen 2,3,7,8-substituted chlorinated dibenzo-p-dioxins and dibenzofurans that must be separately determined using isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) [1]. The method provides explicit specifications for the separate determination of 2,3,7,8-TCDD and 2,3,7,8-TCDF, distinguishing them from other tetrachlorinated congeners that are not required to be individually quantified [1]. Wellington Laboratories, a primary manufacturer of EPA Method 1613 reference standards, offers specific solutions to test the resolution of common HRGC columns for 2,3,7,8-TCDD and 2,3,7,8-TCDF and to set retention time windows for PCDD and PCDF congener groups [2].

EPA Method 1613 Isotope dilution HRGC/HRMS Regulatory compliance

Physicochemical Properties: 2,3,7,8-TCDF Exhibits Water Solubility of 6.92×10⁻⁴ mg/L at 26°C and Vapor Pressure of 1.53×10⁻⁶ mmHg, Enabling Environmental Partitioning Modeling Distinct from TCDD

The physicochemical properties of 2,3,7,8-TCDF have been experimentally characterized, providing essential parameters for environmental fate and transport modeling. The compound exhibits water solubility of 6.92×10⁻⁴ mg/L at 26°C [1] and vapor pressure of 1.53×10⁻⁶ mmHg [2]. The melting point has been reported as 227°C [3]. These physicochemical parameters differ from those of the reference dioxin congener 2,3,7,8-TCDD, which influences their respective environmental partitioning behavior and necessitates congener-specific input parameters for multimedia fate models.

Environmental partitioning Physicochemical properties Fate and transport

Certified Reference Standard Quality: ISO 17034-Accredited 2,3,7,8-TCDF Standards Provide Traceability to Pharmacopeial Monographs, Distinguishing from Uncertified Research-Grade Materials

Commercially available 2,3,7,8-TCDF reference standards differ substantially in certification status and traceability. ISO 17034-accredited reference material producers supply 2,3,7,8-TCDF with full certification documentation, enabling traceability against pharmacopeial standards including United States Pharmacopeia (USP) and European Pharmacopoeia (EP) [1]. These certified standards are supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications . In contrast, non-certified research-grade materials lack ISO 17034 accreditation and do not provide the same level of metrological traceability, which may be insufficient for regulatory submissions or validated method implementation [2].

Certified reference material ISO 17034 Analytical method validation

Primary Research and Industrial Application Scenarios for 2,3,7,8-TCDF (CAS 51207-31-9) Reference Standards


Environmental Monitoring and Regulatory Compliance Testing Under EPA Method 1613

Certified 2,3,7,8-TCDF reference standards are essential for laboratories performing quantitative analysis of dioxins and furans in environmental matrices (water, soil, sediment, tissue) using isotope dilution HRGC/HRMS per EPA Method 1613 [1]. The method mandates separate determination of 2,3,7,8-TCDF as one of seventeen 2,3,7,8-substituted congeners [1]. Procurement of an ISO 17034-certified standard with USP/EP traceability ensures compliance with laboratory accreditation requirements (ISO/IEC 17025) and regulatory data quality objectives [2].

Toxic Equivalency (TEQ) Calculation for Human Health and Ecological Risk Assessment

Accurate quantification of 2,3,7,8-TCDF in environmental and food samples is required for calculating Toxic Equivalency Quotients (TEQs) using the WHO-assigned TEF value of 0.1 [1]. The compound's differential potency relative to 2,3,7,8-TCDD (TEF = 1.0) and its distinct transcriptomic response profile, including a median REP of 0.10 for hepatic gene expression and REPs of 0.04 for EROD activity and relative liver weight increase, necessitate congener-specific quantification rather than class-level estimation [2].

Analytical Method Development and Validation for Pharmaceutical Impurity Testing

2,3,7,8-TCDF reference standards are utilized in analytical method development and method validation (AMV) for detecting dioxin-like impurities in pharmaceutical products [1]. The compound can serve as a reference standard for Abbreviated New Drug Application (ANDA) submissions and quality control (QC) applications, with traceability against USP or EP pharmacopeial standards available based on feasibility [1].

Environmental Fate and Photodegradation Studies

2,3,7,8-TCDF serves as a benchmark PCDF congener for photodegradation studies, where it has been demonstrated to degrade more rapidly under UV irradiation than its sulfur-containing analog 2,3,7,8-TeCDT [1]. Its experimentally characterized physicochemical properties, including water solubility of 6.92×10⁻⁴ mg/L at 26°C and vapor pressure of 1.53×10⁻⁶ mmHg, provide essential input parameters for multimedia environmental fate models [2].

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